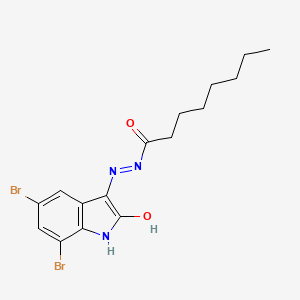

![molecular formula C23H25N5O2 B12162816 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12162816.png)

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid ist eine komplexe organische Verbindung, die sowohl Benzimidazol- als auch Phthalazin-Einheiten aufweist. Diese Strukturen sind für ihre bedeutenden biologischen Aktivitäten bekannt und werden häufig in pharmazeutischen Verbindungen gefunden. Der Benzimidazol-Ring ist ein gängiger Pharmakophor in vielen Medikamenten, da er mit verschiedenen biologischen Zielstrukturen interagieren kann, während der Phthalazin-Ring für sein Potenzial in der medizinischen Chemie bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid umfasst typischerweise mehrere Schritte:

Bildung der Benzimidazol-Einheit: Der Benzimidazol-Ring kann durch Kondensation von o-Phenylendiamin mit einer Carbonsäure oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Alkylierung: Das Benzimidazol wird dann mit einem geeigneten Halogenid, wie z. B. 1-Brompentan, alkyliert, um die Pentylkette einzuführen.

Bildung der Phthalazin-Einheit: Der Phthalazin-Ring kann durch Reaktion von Hydrazin mit Phthalsäureanhydrid, gefolgt von Methylierung, synthetisiert werden.

Kopplungsreaktion: Schließlich wird das Benzimidazol-Derivat mit dem Phthalazin-Derivat unter Verwendung eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base zum endgültigen Produkt gekoppelt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierter Synthese und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Benzimidazol-Ring, eingehen, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können am Phthalazin-Ring auftreten und die Ketogruppe möglicherweise in eine Hydroxylgruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere am Benzimidazol-Ring, eingehen, wobei Halogenide durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydrid verwendet werden.

Hauptprodukte

Oxidation: N-Oxid-Derivate.

Reduktion: Hydroxylierte Derivate.

Substitution: Verschiedene substituierte Benzimidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Für sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten, untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Benzimidazol-Einheit kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. Die Phthalazin-Einheit kann die Bindungsaffinität oder Spezifität der Verbindung verbessern. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the phthalazine ring, potentially converting the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Wirkmechanismus

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phthalazine moiety may enhance the compound’s binding affinity or specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-nitroanilin

- N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(4-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid

Einzigartigkeit

N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamid ist aufgrund der spezifischen Kombination von Benzimidazol- und Phthalazin-Einheiten einzigartig, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen können, die in anderen ähnlichen Verbindungen nicht vorhanden sind. Diese Einzigartigkeit kann bei der Entwicklung neuer Medikamente oder Materialien mit maßgeschneiderten Eigenschaften genutzt werden.

Eigenschaften

Molekularformel |

C23H25N5O2 |

|---|---|

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |

InChI |

InChI=1S/C23H25N5O2/c1-28-23(30)17-10-5-4-9-16(17)20(27-28)15-22(29)24-14-8-2-3-13-21-25-18-11-6-7-12-19(18)26-21/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,24,29)(H,25,26) |

InChI-Schlüssel |

JXOZJMXWMIGHAK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCCCCC3=NC4=CC=CC=C4N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12162749.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162760.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B12162766.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B12162773.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12162778.png)

![Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12162779.png)

![1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B12162792.png)

![Acetamide, N-bicyclo[3.3.1]non-1-yl-](/img/structure/B12162793.png)

![(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12162804.png)

![2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)